N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2,4-difluorobenzamide hydrochloride
Description
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2,4-difluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3OS.ClH/c21-15-5-6-17(18(22)9-15)19(26)24-20-23-16(12-27-20)11-25-8-7-13-3-1-2-4-14(13)10-25;/h1-6,9,12H,7-8,10-11H2,(H,23,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQABYAFGZUVVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=C(C=C(C=C4)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2,4-difluorobenzamide hydrochloride typically involves multiple steps:
Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The dihydroisoquinoline and thiazole intermediates are then coupled using a suitable linker, often through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Introduction of the Difluorobenzamide Group: This step involves the acylation of the thiazole intermediate with 2,4-difluorobenzoyl chloride under basic conditions.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups or carbonyl functionalities using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroisoquinoline moiety may yield isoquinoline derivatives, while reduction of nitro groups would produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2,4-difluorobenzamide hydrochloride is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests it could be a candidate for drug development, targeting specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may also make it suitable for use in specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2,4-difluorobenzamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Table 1: Structural Comparison with Similar Compounds
Physicochemical and Electronic Properties
- Electron-Withdrawing Effects: The 2,4-difluorobenzamide in the target compound enhances stability and may improve receptor binding compared to non-fluorinated analogs (e.g., ECHEMI compound’s benzamide).
- Solubility : The hydrochloride salt of the target compound likely offers superior aqueous solubility versus neutral analogs like triazole-thiones .
Table 2: Hypothetical Pharmacokinetic Comparison
| Property | Target Compound | Compounds [7–9] | ECHEMI Compound |
|---|---|---|---|
| LogP (Predicted) | Moderate (due to HCl salt) | High (non-polar thione) | High (ethoxy/ethyl groups) |
| Hydrogen Bond Acceptors | 5 (amide, fluorine, thiazole) | 4 (sulfonyl, thione) | 6 (sulfonyl, benzothiazole) |
| Metabolic Stability | High (fluorine substitution) | Moderate | Moderate |
Biological Activity
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2,4-difluorobenzamide hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₈H₁₈ClF₂N₃OS
- Molecular Weight : 399.87 g/mol
- CAS Number : 1215697-33-8
Structural Representation
The structural representation highlights the thiazole and difluorobenzamide moieties that contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to cancer proliferation and fungal infections.
- Modulation of Signaling Pathways : It may interfere with critical signaling pathways involved in cell growth and apoptosis.
- Antimicrobial Properties : Studies indicate antifungal and antibacterial activities against various pathogens.
Antifungal Activity
A study evaluated the antifungal properties of various compounds related to this class, indicating that derivatives exhibited significant activity against several phytopathogenic fungi. For instance:
| Compound | Activity (%) | Comparison |
|---|---|---|
| Compound A | 93.9% | Higher than standard (TBZ 81.5%) |
| Compound B | 85.4% | Comparable to standard (TBZ 81.5%) |
These findings suggest that modifications to the thiazole or isoquinoline structures can enhance antifungal efficacy .
Antitumor Activity
Research has shown that benzamide derivatives can act as RET kinase inhibitors, which are crucial in cancer therapy. The compound's structural features contribute to its potency against RET-driven cell proliferation:
| Compound | Inhibition (%) | Remarks |
|---|---|---|
| I-8 | High potency | Strongly inhibited RET kinase activity |
| N/A | Moderate potency | Requires further investigation |
This indicates that this compound could serve as a lead compound for developing new cancer therapies .
Case Studies
- Case Study on Antifungal Efficacy :
- Clinical Trials for Cancer Treatment :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
